![molecular formula C15H10ClFO4 B6410653 2-(2-Chloro-5-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95% CAS No. 1261989-63-2](/img/structure/B6410653.png)
2-(2-Chloro-5-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95%
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Overview
Description
2-(2-Chloro-5-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95% (abbreviated as CMBF-95%) is a synthetic organic compound that has been used in laboratory experiments and research studies. CMBF-95% is a chlorinated benzoic acid derivative that has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. CMBF-95% has been used as a reagent, catalyst, and inhibitor in various laboratory experiments.
Mechanism of Action
The mechanism of action of CMBF-95% is not yet fully understood. However, it is believed that CMBF-95% acts as an acid catalyst in the synthesis of various organic compounds. It is believed that CMBF-95% acts as a proton donor, allowing for the formation of new bonds between molecules. In addition, CMBF-95% has been shown to increase the rate of reaction of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMBF-95% are not yet fully understood. However, it is believed that CMBF-95% may have the potential to inhibit the activity of certain enzymes, which could lead to the inhibition of certain biochemical and physiological processes. In addition, CMBF-95% has been shown to have the potential to interact with certain proteins, which could lead to the inhibition of certain biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
The use of CMBF-95% in laboratory experiments has several advantages. CMBF-95% is a relatively inexpensive reagent, and it is easy to handle and store. In addition, CMBF-95% is a highly reactive compound, which makes it useful for the synthesis of various compounds. However, there are some limitations to the use of CMBF-95% in laboratory experiments. CMBF-95% is a highly corrosive compound, and it can cause skin irritation if it comes into contact with the skin. In addition, CMBF-95% can react with certain compounds, which can lead to the formation of hazardous byproducts.
Future Directions
There are a number of potential future directions for the use of CMBF-95%. One potential direction is the development of new methods for the synthesis of various organic compounds. In addition, CMBF-95% could be used to design and synthesize new drugs, as well as to develop new inhibitors for certain biochemical and physiological processes. Furthermore, CMBF-95% could be used to develop new catalysts for the synthesis of various organic compounds. Finally, CMBF-95% could be used to develop new methods for the synthesis of various compounds with improved selectivity and efficiency.
Synthesis Methods
CMBF-95% can be synthesized by a two-step process. The first step involves the reaction of 2-chlorobenzaldehyde with 5-methoxycarbonylphenylmagnesium bromide in the presence of a base. This reaction produces 2-(2-chloro-5-methoxycarbonylphenyl)benzene. The second step involves the reaction of this intermediate with 4-fluorobenzoic acid in the presence of a base. This reaction yields CMBF-95%.
Scientific Research Applications
CMBF-95% has been used for various scientific research applications, including drug design and synthesis, organic synthesis, and medicinal chemistry. CMBF-95% has been used as a reagent in the synthesis of various compounds, including 4-aryl-3-fluoro-2-hydroxybenzoic acids, 1,2,3-triazole derivatives, and 1,2,3-thiadiazoles. CMBF-95% has also been used as a catalyst in the synthesis of various organic compounds, including 1,2,3-triazole derivatives. In addition, CMBF-95% has been used as an inhibitor in the synthesis of various compounds, including 1,2,3-thiadiazoles.
properties
IUPAC Name |
2-(2-chloro-5-methoxycarbonylphenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)8-2-5-13(16)12(6-8)11-7-9(17)3-4-10(11)14(18)19/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWSVMPNVNMQLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=C(C=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691972 |
Source
|
Record name | 2'-Chloro-5-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-5-methoxycarbonylphenyl)-4-fluorobenzoic acid | |
CAS RN |
1261989-63-2 |
Source
|
Record name | 2'-Chloro-5-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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